
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a hydrochloride salt form of (4-(2-Morpholinoethoxy)phenyl)methanamine, which is known for its applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the intermediate (4-(2-Morpholinoethoxy)phenyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (4-(2-Morpholinoethoxy)phenyl)methanamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar structure but has different functional groups, leading to distinct biological activities
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride: Another structurally related compound with unique pharmacological properties.
Uniqueness
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is unique due to its specific combination of the morpholine ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C13H21ClN2O2 |
|---|---|
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
[4-(2-morpholin-4-ylethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15;/h1-4H,5-11,14H2;1H |
Clave InChI |
HTKRGUWUSYYQFE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CC=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


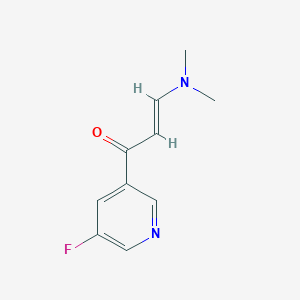
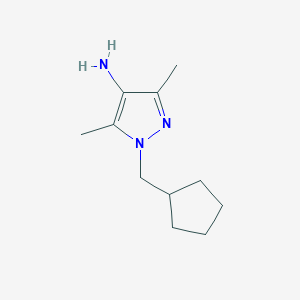
![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

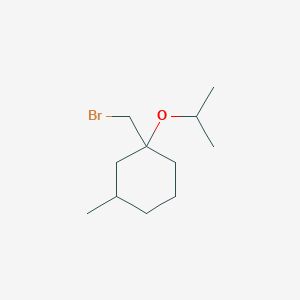
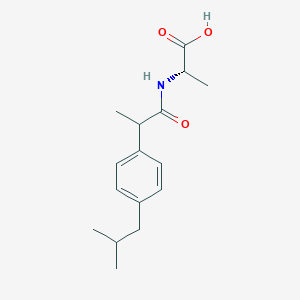
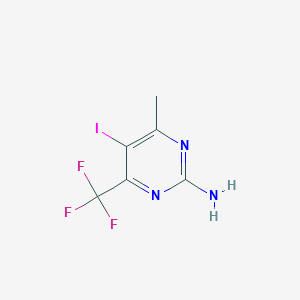
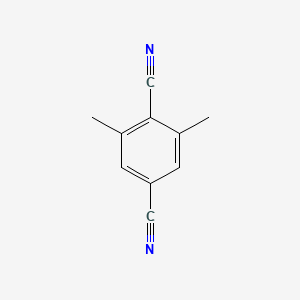
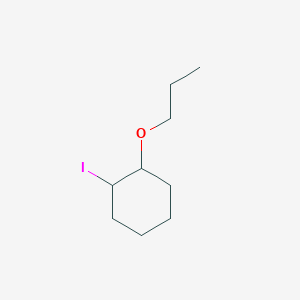
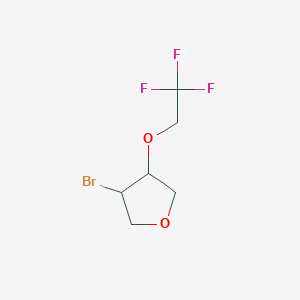


![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
